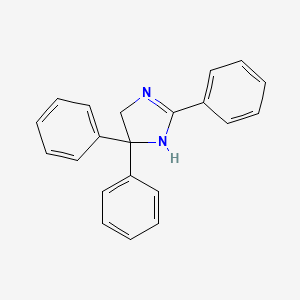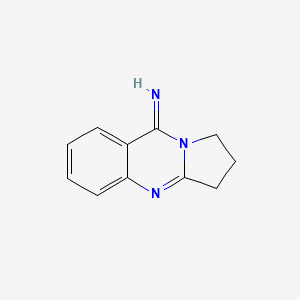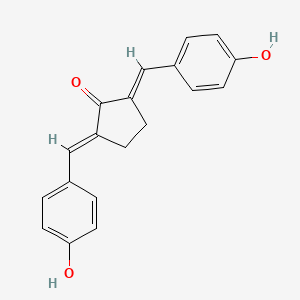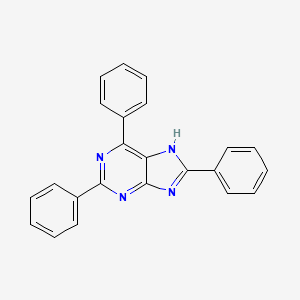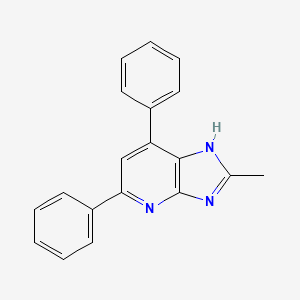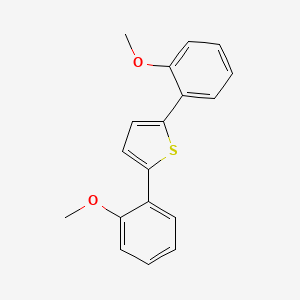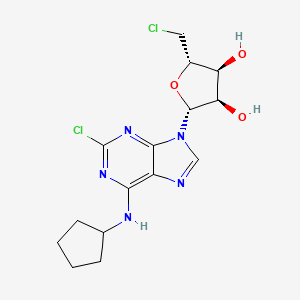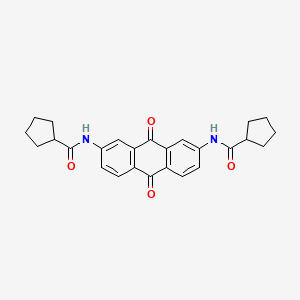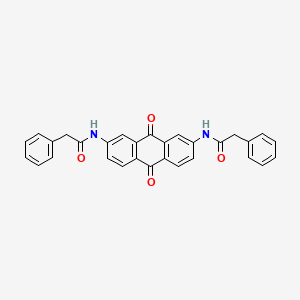![molecular formula C26H32N4O4 B10841383 2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
2,7-Bis[2-(butylamino)acetamido]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[2-(butylamino)acetamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound has garnered attention due to its potential therapeutic properties, especially in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(butylamino)acetamido]anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone followed by amination. The general steps are as follows :
Acetylation: 2,7-diaminoanthraquinone is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces acetyl groups at the amino positions.
Amination: The acetylated product is then reacted with butylamine under controlled conditions to introduce the butylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[2-(butylamino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced anthraquinone derivatives with fewer oxygen atoms.
Substitution: Substituted anthraquinone derivatives with various alkyl or aryl groups.
Scientific Research Applications
2,7-Bis[2-(butylamino)acetamido]anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of telomerase, an enzyme responsible for maintaining telomere length in chromosomes. By inhibiting telomerase, 2,7-Bis[2-(butylamino)acetamido]anthraquinone can induce cellular senescence and apoptosis in cancer cells . The molecular targets include the telomerase catalytic subunit and associated proteins involved in telomere maintenance.
Comparison with Similar Compounds
Similar Compounds
2,7-Diaminoanthraquinone: A precursor in the synthesis of 2,7-Bis[2-(butylamino)acetamido]anthraquinone.
2,7-Diacetylaminoanthraquinone: An intermediate in the synthesis process.
Doxorubicin: An anthraquinone derivative used as an anticancer drug.
Uniqueness
This compound is unique due to its dual butylaminoacetamido groups, which enhance its ability to interact with biological targets and improve its solubility and bioavailability compared to other anthraquinone derivatives .
Properties
Molecular Formula |
C26H32N4O4 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-(butylamino)-N-[7-[[2-(butylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C26H32N4O4/c1-3-5-11-27-15-23(31)29-17-7-9-19-21(13-17)26(34)22-14-18(8-10-20(22)25(19)33)30-24(32)16-28-12-6-4-2/h7-10,13-14,27-28H,3-6,11-12,15-16H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
FYPZVYMKSUFNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


